molecular formula C17H19N3O2S B2447453 (E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide CAS No. 1799269-30-9

(E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide

Cat. No. B2447453
M. Wt: 329.42
InChI Key: RFWBNWUEIRIIQU-JLHYYAGUSA-N
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Description

“(E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide” is a chemical compound that is offered by Benchchem. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds similar to “(E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide” was carried out in a multi-step manner . Intermediate pyrrolidine derivatives were obtained by the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring . The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine to obtain intermediate pyrrolidine derivatives .

Scientific Research Applications

Endothelin-A Receptor Antagonism

(E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide derivatives have been explored as endothelin-A receptor antagonists. These compounds exhibit selectivity in ET(A) binding affinity and show improved oral activity in animal models, suggesting potential therapeutic applications in conditions related to endothelin function (Harada et al., 2001).

Beta 3-Adrenergic Receptor Agonism

This compound's analogs have been studied for their interaction with beta3-adrenergic receptors. These studies are crucial in understanding the pharmacokinetics and bioavailability of such compounds, which can influence their therapeutic potential (Stearns et al., 2002).

Electron-Transport Material Applications

Pyridine-containing derivatives of this compound have been used in the development of electron-transport materials (ETMs) for OLED applications. These materials exhibit high electron mobility and improved device performance, highlighting their potential in electronic and photonic applications (Wang et al., 2015).

Synthesis of Novel Fused Benzosultams

The compound's derivatives have been utilized in the synthesis of novel pyrrolidine or pyrrolizine-fused benzosultams. These compounds are of interest due to their potential applications in various fields of chemistry and materials science (Ghandi et al., 2015).

Electro-Optic Material Development

Derivatives of (E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide have been synthesized for use in electro-optic materials. These materials are significant for their potential applications in nonlinear optics and electro-optics, offering new avenues in the field of advanced materials technology (Facchetti et al., 2003).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .

properties

IUPAC Name

(E)-2-phenyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-23(22,13-10-15-6-2-1-3-7-15)19-16-9-12-20(14-16)17-8-4-5-11-18-17/h1-8,10-11,13,16,19H,9,12,14H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWBNWUEIRIIQU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide

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